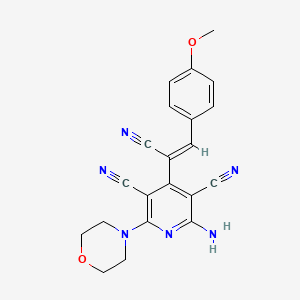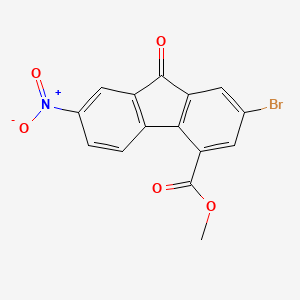
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, cyano, and morpholino groups, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves the condensation of aldehydes with arylacetonitriles. One common method includes the reaction of piperidine with 2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles in the presence of 1,4-dioxane . The reaction is carried out by heating the reactants, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the precursor molecule can be readily replaced by nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include piperidine, 1,4-dioxane, and various aldehydes. Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include derivatives with different substituents on the pyridine ring, which can exhibit unique optical and chemical properties .
Applications De Recherche Scientifique
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways are still under investigation, but its ability to exhibit fluorescence suggests interactions with cellular components involved in light emission and energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles: These compounds are structurally similar and serve as precursors in the synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile.
α-Cyanostilbazoles: These compounds share similar structural features and are known for their aggregation-induced emission properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. Its ability to exhibit solid-state fluorescence while showing minimal fluorescence in solution makes it particularly valuable for applications in materials science and bioimaging .
Propriétés
Formule moléculaire |
C21H18N6O2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H18N6O2/c1-28-16-4-2-14(3-5-16)10-15(11-22)19-17(12-23)20(25)26-21(18(19)13-24)27-6-8-29-9-7-27/h2-5,10H,6-9H2,1H3,(H2,25,26)/b15-10+ |
Clé InChI |
KYVJSCFMDRRRJZ-XNTDXEJSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
SMILES canonique |
COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)


![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)



![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
